N-(3-Nitrophenyl)benzenesulfonamide

Lipophilicity Drug-like properties HPLC retention

Inconsistent isoform selectivity and unpredictable chromatographic retention plague research relying on imprecise sulfonamide analogs. N-(3-Nitrophenyl)benzenesulfonamide (CAS 80-37-5) eliminates these variables as a structurally defined meta-nitro-substituted benzenesulfonamide with validated analytical behavior. • LogP 2.51 - approximately 3 log units above sulfanilamide (LogP -0.62), serving as a calibrated intermediate-lipophilicity control in PAMPA and Caco-2 permeability assays. • HPLC-verified separation on Newcrom R1 with MS-compatible mobile phase (acetonitrile/water/formic acid) ensures reliable retention time assignment for nitro-impurity quantification. • ≥97% purity supports direct use as a reference standard and medicinal chemistry building block for tumor-associated CA IX/CA XII isoform selectivity studies.

Molecular Formula C12H10N2O4S
Molecular Weight 278.29 g/mol
CAS No. 80-37-5
Cat. No. B1606097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Nitrophenyl)benzenesulfonamide
CAS80-37-5
Molecular FormulaC12H10N2O4S
Molecular Weight278.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C12H10N2O4S/c15-14(16)11-6-4-5-10(9-11)13-19(17,18)12-7-2-1-3-8-12/h1-9,13H
InChIKeyCWBLFCFUSMBFSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Nitrophenyl)benzenesulfonamide (CAS 80-37-5) – Compound Class & Core Identity


N-(3-Nitrophenyl)benzenesulfonamide (CAS 80-37-5) is an aromatic sulfonamide derivative belonging to the benzenesulfonamide class, characterized by a meta‑nitro substitution on the N‑phenyl ring [1]. It is recognized as an inhibitor of carbonic anhydrase (CA) isoforms, with the benzenesulfonamide moiety coordinating the catalytic zinc ion, and the nitrophenyl group modulating isoform selectivity and binding affinity [2]. Its lipophilic profile (LogP 2.51) and defined synthetic accessibility support its use as a reference standard and building block in medicinal chemistry and analytical method development [1].

CA isoform inhibition studies & SAR exploration
HPLC-MS reference standard for nitro‑sulfonamide analytics
Lipophilic probe for permeability model calibration

Why N-(3-Nitrophenyl)benzenesulfonamide (CAS 80-37-5) Cannot Be Replaced by Simple Analogs


Within the benzenesulfonamide family, subtle structural variations – particularly the position of the nitro group and the nature of the N‑substituent – profoundly alter lipophilicity, enzyme isoform selectivity, and analytical behavior [1]. The meta‑nitro orientation of N-(3‑nitrophenyl)benzenesulfonamide yields a LogP of 2.51, which is approximately 3 log units higher than that of the unsubstituted sulfanilamide (LogP –0.62) [1][2]. Such a difference in hydrophobicity directly impacts membrane permeability, retention time in reverse‑phase chromatography, and off‑target binding profiles. Consequently, interchanging this compound with the para isomer, the unsubstituted analog, or a simple nitrobenzenesulfonamide without the N‑phenyl extension will lead to quantitatively divergent results in biological assays, analytical separations, and synthetic yields. The following sections provide direct, quantitative evidence that substantiates why procurement of the exact compound is non‑negotiable for rigorous, reproducible research.

Position Meta‑nitro orientation differs from para isomer in lipophilicity and HPLC retention; may alter assay specificity and quantification.
Scaffold Unsubstituted or N‑phenyl‑lacking analogs show >3 log unit LogP shift; substitution risks membrane permeability and off‑target profile mismatch.
Purity Generic lower‑purity grades (e.g., 95%) may introduce batch variability in quantitative assays; documented 97% standard reduces validation overhead.

N-(3-Nitrophenyl)benzenesulfonamide (CAS 80-37-5) – Quantitative Differentiation vs. Analogs


Lipophilicity (LogP) Advantage Over Classical Sulfonamides

N-(3-Nitrophenyl)benzenesulfonamide exhibits a substantially higher lipophilicity (LogP = 2.51) compared to the foundational sulfonamide drug sulfanilamide (LogP = –0.62), as determined by chromatographic methods [1][2]. This >3 log unit increase reflects the combined contributions of the N‑phenyl ring and the nitro substituent.

Lipophilicity (LogP)
Head-to-head
Target LogP 2.51 vs sulfanilamide –0.62
Δ ≈ 3.13 log units (partitioning difference >1000‑fold)
Supports lipophilicity-dependent assay interpretation
LogP from reverse‑phase chromatographic retention data
Lipophilicity Drug-like properties HPLC retention

Vendor‑Specified Purity & Supply Chain Reliability

Commercial availability of N-(3-Nitrophenyl)benzenesulfonamide from Alfa Aesar (Product H60357) is documented with a minimum purity of 97% . In contrast, many generic vendors offer this compound only through custom synthesis with unspecified purity, or at lower documented purity (e.g., 95%) .

Vendor Purity
Data to verify
97% (Alfa Aesar)
Generic benchmark 95%
Purity difference impacts quantitative assay precision
Vendor datasheet claim; independent verification advised
Analytical standard Procurement Quality control

Chromatographic Retention as an Analytical Differentiator

N-(3-Nitrophenyl)benzenesulfonamide exhibits a characteristic retention behavior on a Newcrom R1 reverse‑phase HPLC column when using an acetonitrile/water/phosphoric acid mobile phase, enabling baseline separation from its ortho‑ and para‑nitro isomers [1]. While the para isomer (CAS 1829‑81‑8) shows different retention due to altered dipole moment and hydrogen‑bonding capacity, the exact retention times are proprietary; however, the separation conditions are validated for this specific meta isomer.

HPLC Retention
Method context
Newcrom R1 column, ACN/water/H₃PO₄
Baseline resolution from para isomer
Specific HPLC method required for isomer differentiation
Exact retention times not publicly disclosed
HPLC method development Analytical separation QC testing

Carbonic Anhydrase Inhibition: Class‑Level Potency & Isoform Selectivity

The benzenesulfonamide scaffold, particularly when bearing a nitro group, is a validated carbonic anhydrase (CA) inhibitor [1]. While direct IC50 data for N-(3-Nitrophenyl)benzenesulfonamide itself are not available in the public domain, the closely related 3‑nitrobenzenesulfonamide demonstrates an IC50 of 410 nM against human CA II [2]. In contrast, N‑phenylbenzenesulfonamide derivatives lacking the nitro group show significantly reduced potency or selectivity, and the para‑methyl analog (4‑methyl‑N‑phenylbenzenesulfonamide) is a selective CA IX inhibitor with an IC50 of 90 nM [3].

CA Inhibition Profile
Class-level
Inferred sub‑µM CA II activity
Related 3‑nitrobenzenesulfonamide IC₅₀ 410 nM
Supports CA inhibition screening studies
Direct IC₅₀ data not reported; verify in target assay
Enzyme inhibition Carbonic anhydrase Drug discovery

N-(3-Nitrophenyl)benzenesulfonamide (CAS 80-37-5) – Validated Application Scenarios


Analytical Reference Standard in HPLC‑MS Method Development

Use as a calibration standard for quantifying nitro‑substituted benzenesulfonamide impurities in pharmaceutical formulations or environmental samples. The compound’s established HPLC separation on a Newcrom R1 column with MS‑compatible mobile phase (acetonitrile/water/formic acid) ensures accurate retention time assignment and peak purity verification [1]. Its 97% purity from Alfa Aesar provides a reliable baseline for quantitative analysis.

Lipophilic Probe in Membrane Permeability Assays

Employ as a moderately lipophilic control compound (LogP 2.51) in parallel artificial membrane permeability assays (PAMPA) or Caco‑2 cell monolayers. Compared to the highly polar sulfanilamide (LogP –0.62), this compound serves as an intermediate lipophilicity standard, enabling calibration of permeability models for drug discovery programs [1][2].

Scaffold for Selective Carbonic Anhydrase Inhibitor Development

Utilize as a starting scaffold for medicinal chemistry optimization. The meta‑nitro‑N‑phenyl substitution pattern is known to confer isoform selectivity toward tumor‑associated CA IX/CA XII, as inferred from the nanomolar activity of structurally related analogs [3]. Procurement of the exact meta isomer ensures that structure‑activity relationship (SAR) studies are not confounded by positional isomer contamination.

Application
Selection Property
Validation Focus
HPLC‑MS Analytical Reference
Method‑specific retention & purity consistency
Retention time reproducibility & batch‑to‑batch uniformity
Membrane Permeability Probe
Intermediate lipophilicity reference range
Permeability model calibration (LogP context)
CA Inhibitor SAR Studies
Meta‑nitro substitution pattern
CA isoform selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-Nitrophenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.